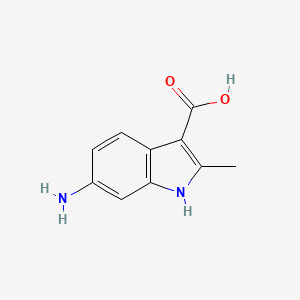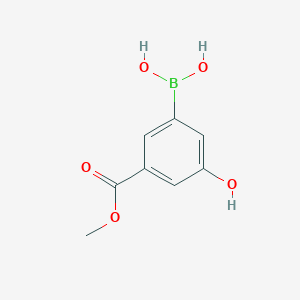
Lithium;tris(2-methylpropyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リチウムトリス(2-メチルプロピル)ボラナイドは、そのユニークな化学的特性と様々な分野における潜在的な用途から注目を集めている有機ホウ素化合物です。この化合物は、リチウム原子とホウ素原子を特徴とし、ホウ素原子には3つの2-メチルプロピル基が結合しています。その構造と反応性により、有機合成やその他の科学研究分野において貴重な試薬となっています。
2. 製法
合成経路と反応条件: リチウムトリス(2-メチルプロピル)ボラナイドの合成は、通常、水素化リチウムとトリス(2-メチルプロピル)ボランの反応によって行われます。反応は、望ましくない副反応を防ぐために、窒素やアルゴンなどの不活性雰囲気下で行われます。このプロセスは以下のように要約できます。
LiH+B(2-methylpropyl)3→LiB(2-methylpropyl)3+H2
工業生産方法: リチウムトリス(2-メチルプロピル)ボラナイドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度の製品を確保するために最適化されます。蒸留や結晶化などの高度な精製技術を用いて、目的の化合物を純粋な形で得ることが一般的です。
3. 化学反応の分析
反応の種類: リチウムトリス(2-メチルプロピル)ボラナイドは、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、ホウ素を含む酸化物を生成するために酸化される可能性があります。
還元: 有機合成において還元剤として作用することができます。
置換: 適切な条件下で、2-メチルプロピル基を他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 酸素や過酸化水素などの試薬を使用することができます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムなどがあります。
置換: ハロゲン化化合物または他の求電子剤を置換反応に使用することができます。
主な生成物:
酸化: 酸化ホウ素および関連する化合物。
還元: 還元された有機化合物。
置換: 様々な官能基を持つ置換ホウ素化合物。
4. 科学研究への応用
リチウムトリス(2-メチルプロピル)ボラナイドは、以下のものを含む科学研究において幅広い用途があります。
化学: 特に炭素-ホウ素結合の形成において、有機合成の試薬として使用されます。
生物学: 様々な生体分子と安定な複合体を形成する能力により、ドラッグデリバリーシステムにおける潜在的な使用について調査されています。
医学: 抗がん剤など、潜在的な治療的用途について探求されています。
産業: そのユニークな化学的特性により、ポリマーやセラミックなどの先進材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium;tris(2-methylpropyl)boranuide typically involves the reaction of lithium hydride with tris(2-methylpropyl)borane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The process can be summarized as follows:
LiH+B(2-methylpropyl)3→LiB(2-methylpropyl)3+H2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: Lithium;tris(2-methylpropyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Boron oxides and related compounds.
Reduction: Reduced organic compounds.
Substitution: Substituted boron compounds with various functional groups.
科学的研究の応用
Lithium;tris(2-methylpropyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
作用機序
リチウムトリス(2-メチルプロピル)ボラナイドの作用機序は、様々な分子標的や経路との相互作用を含みます。この化合物は、求核試薬と安定な複合体を形成し、様々な化学変換を促進します。電子を供与および受容する能力により、有機合成において汎用性の高い試薬となっています。分子標的には、その活性と機能を調節することができる酵素やその他のタンパク質が含まれます。
類似化合物:
リチウムトリエチルボロハイドライド: 構造は似ていますが、2-メチルプロピル基の代わりにエチル基を持っています。
リチウムトリイソプロピルボロハイドライド: イソプロピル基を含んでおり、異なる立体障害と電子特性を提供します。
リチウムトリス(トリメチルシリル)ボロハイドライド: トリメチルシリル基を特徴とし、ユニークな反応性を提供します。
独自性: リチウムトリス(2-メチルプロピル)ボラナイドは、2-メチルプロピル基の存在により、特定の立体障害と電子特性を与えられます。これらの特性は、その反応性に影響を与え、有機合成やその他の研究分野における特定の用途に適しています。
類似化合物との比較
Lithium triethylborohydride: Similar in structure but with ethyl groups instead of 2-methylpropyl groups.
Lithium triisopropylborohydride: Contains isopropyl groups, offering different steric and electronic properties.
Lithium tris(trimethylsilyl)borohydride: Features trimethylsilyl groups, providing unique reactivity.
Uniqueness: Lithium;tris(2-methylpropyl)boranuide is unique due to the presence of 2-methylpropyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and other research areas.
特性
CAS番号 |
63717-73-7 |
|---|---|
分子式 |
C12H28BLi |
分子量 |
190.1 g/mol |
IUPAC名 |
lithium;tris(2-methylpropyl)boranuide |
InChI |
InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |
InChIキー |
YVCWICIWDWMHQO-UHFFFAOYSA-N |
正規SMILES |
[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



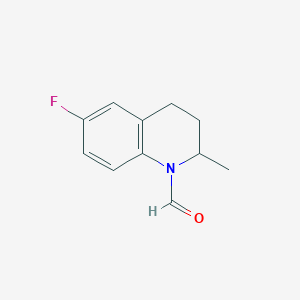

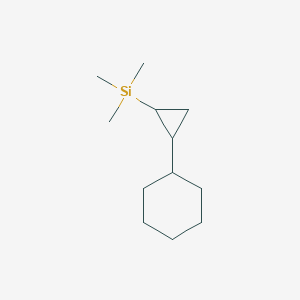
![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)
![methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B11904361.png)

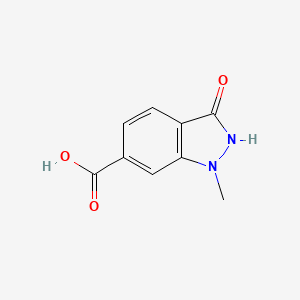
![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)
